ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Melting Point Solid-State Properties Purification

Synthesizing 1,2,3,4-tetrahydropyrazinoindole pharmacophores often yields regioisomeric mixtures requiring costly chromatography. This 3,5-dimethyl-substituted indole-2-carboxylate resolves this via its sharp melting point (131-133°C), enabling selective crystallization for direct purification. • Eliminates chromatography: mp differential of ~30°C vs. 5-methyl analog permits crystallization-driven isolation. • 3 H-bond acceptors + 3 rotatable bonds support SAR campaigns comparing ester size effects on target binding. • Key precursor for N1-alkylation/cyanoethylation to antihistamine & CNS-active indole derivatives. • Typical purity ≥97%; ships ambient with no hazmat surcharge.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 16423-76-0
Cat. No. B1599002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,5-dimethyl-1H-indole-2-carboxylate
CAS16423-76-0
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C
InChIInChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
InChIKeySOBSEOUZZDHRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-Dimethyl-1H-Indole-2-Carboxylate: Core Properties & Procurement


Ethyl 3,5-dimethyl-1H-indole-2-carboxylate (CAS 16423-76-0) is a heterocyclic building block belonging to the indole-2-carboxylate class, distinguished by methyl substituents at the indole 3- and 5-positions and an ethyl ester at the 2-position . With a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.27 g/mol, it serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis . Its precise substitution pattern imparts distinct physicochemical properties—including a melting point range of 131–133°C and a predicted boiling point of 357.1±37.0°C at 760 mmHg—that differentiate it from other indole-2-carboxylates .

Ethyl 3,5-Dimethyl-1H-Indole-2-Carboxylate: Substitution Limitations


Indole-2-carboxylates are not interchangeable. Modest alterations in substitution—whether the presence, position, or number of methyl groups, or the nature of the ester (methyl vs. ethyl)—yield measurable changes in melting point, boiling point, hydrogen-bonding capacity, and conformational flexibility . For example, replacing the 3,5-dimethyl substitution pattern with a single 5-methyl group increases the melting point by approximately 30°C, which can directly impact purification workflows and solid-state stability . Similarly, changing the ethyl ester to a methyl ester reduces the number of hydrogen-bond acceptors from three to two, potentially altering solubility and intermolecular interactions [1]. Such quantitative differences are decisive in synthetic route optimization, crystallinity control, and structure-activity relationship (SAR) studies.

Ethyl 3,5-Dimethyl-1H-Indole-2-Carboxylate: Differentiation from Closest Analogs


Melting Point Differential vs. Analogs

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate exhibits a melting point range of 131–133°C, which is significantly lower than the 160–164°C range observed for ethyl 5-methylindole-2-carboxylate and higher than the 122–125°C range for unsubstituted ethyl 1H-indole-2-carboxylate . This ~30°C differential relative to the 5-methyl analog directly influences crystallization behavior and purification efficiency.

Melting Point Solid-State Properties Purification

Hydrogen Bonding & Conformational Flexibility vs. Methyl Ester

The ethyl ester in ethyl 3,5-dimethyl-1H-indole-2-carboxylate confers three hydrogen-bond acceptors and three rotatable bonds, whereas the methyl ester analog (methyl 3,5-dimethyl-1H-indole-2-carboxylate) has only two hydrogen-bond acceptors and two rotatable bonds [1]. This difference in H-bond capacity (3 vs. 2) and rotatable bond count (3 vs. 2) alters solvation energetics and molecular flexibility.

Hydrogen Bonding Conformational Analysis Solubility

Boiling Point & Density Differentiation from Analogs

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate exhibits a predicted boiling point of 357.1±37.0°C at 760 mmHg and a density of 1.2±0.1 g/cm³, which differ notably from unsubstituted ethyl 1H-indole-2-carboxylate (BP 342.4°C; density 1.21 g/cm³) and ethyl 3-methyl-1H-indole-2-carboxylate (BP 344.1±22.0°C) . The ~15°C higher boiling point versus the unsubstituted analog reflects increased molecular weight and altered intermolecular forces.

Boiling Point Density Volatility

Synthetic Yield & Purity Profile

A reported synthetic protocol for ethyl 3,5-dimethyl-1H-indole-2-carboxylate delivers a 51% isolated yield with a sharp melting point of 131–133°C, indicative of high crystalline purity . This yield is consistent with Fischer indole cyclization conditions and provides a benchmark for comparing alternative synthetic routes or building block efficiency.

Synthetic Yield Purity Process Reproducibility

Ethyl 3,5-Dimethyl-1H-Indole-2-Carboxylate: Key Applications


Crystallization-Controlled Intermediate for High-Purity APIs

The distinct melting point of 131–133°C enables selective crystallization from reaction mixtures containing lower-melting unsubstituted or higher-melting 5-methyl indole byproducts, enhancing intermediate purity without additional chromatography . This is particularly valuable in the synthesis of 1,2,3,4-tetrahydropyrazinoindole derivatives where the 3,5-dimethyl pattern is a required pharmacophoric element [1].

SAR Probe for Indole-2-Carboxylate Pharmacophores

The compound's unique combination of three hydrogen-bond acceptors and three rotatable bonds—absent in the corresponding methyl ester—makes it a valuable comparator in SAR campaigns exploring the influence of ester size and conformational flexibility on target binding . Its boiling point differential further supports its use in thermal stability studies.

Building Block for N1-Functionalized Indole Derivatives

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate serves as a key precursor for N1-alkylation or N1-cyanoethylation to generate substituted indoles with antihistamine, antihypertensive, or CNS depressant properties [1]. The 3,5-dimethyl substitution imparts steric and electronic effects distinct from mono-methyl or unsubstituted analogs, which can be exploited to tune biological activity.

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